Cas no 128312-71-0 (1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-6-ethyl-6-hydroxy-1-methyloctyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-)
![1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-6-ethyl-6-hydroxy-1-methyloctyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- structure](https://fr.kuujia.com/scimg/cas/128312-71-0x500.png)
128312-71-0 structure
Nom du produit:1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-6-ethyl-6-hydroxy-1-methyloctyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-
1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-6-ethyl-6-hydroxy-1-methyloctyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-6-ethyl-6-hydroxy-1-methyloctyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-
- (1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- 1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-6-ethyl-6-hydroxy-1-methyloctyl]octahydro-...
- 1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-6-ethyl-6-hydroxy-1-methyloctyl]octahydro-7a-methyl-4H-inden-4-ylidene]et
- CB 966
- (1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-ethyl-6-hydroxy-1-methyl-octyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-cyclohexane-1,3-diol
- 1,3-Cyclohexanediol, 5-((1-(6-ethyl-6-hydroxy-1-methyloctyl)octahydro-7a-methyl-4H-inden-4-ylidene)ethylidene)-4-methylene-, (1R-(1alpha(R*),3abeta,4E(1R*,3S*,5Z),7aalpha))-
- CB-966
- (20S)-24a-Homo-26,27-dimethyl-1α,25-dihydroxycholecalciferol
- AKOS040751049
- 128312-71-0
- (5Z,7E)-(1S,3R)-26,27-dimethyl-24a-homo-9,10-seco-5,7,10(19)-cholestatrien-1,3,25-triol
- LMST03020464
- CB966
- 1alpha,25-dihydroxy-26,27-dimethyl-24a-homovitamin D3 / 1alpha,25-dihydroxy-26,27-dimethyl-24a-homocholecalciferol
- (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-ethyl-7-hydroxynonan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
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- Piscine à noyau: InChI=1S/C30H50O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h13-14,21,25-28,31-33H,4,6-12,15-20H2,1-3,5H3/b23-13+,24-14-/t21?,25-,26-,27+,28+,29-/m1/s1
- La clé Inchi: DFOWDEBIOXYKFC-BHFQMYNQSA-N
- Sourire: CCC(CCCCC([C@H]1CC[C@H]2/C(=C/C=C3/C[C@@H](O)C[C@H](O)C/3=C)/CCC[C@]12C)C)(O)CC
Propriétés calculées
- Qualité précise: 458.375995
- Masse isotopique unique: 458.375995
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 9
- Complexité: 731
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 60.7
- Le xlogp3: 6.7
Propriétés expérimentales
- Dense: 1.04
- Point d'ébullition: 596.6°Cat760mmHg
- Point d'éclair: 244.3°C
- Indice de réfraction: 1.54
1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-6-ethyl-6-hydroxy-1-methyloctyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- Littérature connexe
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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3. Water
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
128312-71-0 (1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-6-ethyl-6-hydroxy-1-methyloctyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-) Produits connexes
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